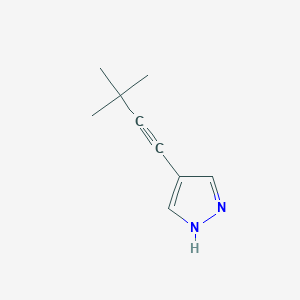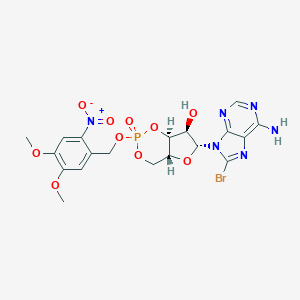
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. It has also been found to inhibit the activity of certain kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole in lab experiments is its ability to selectively inhibit certain enzymes and kinases, making it a valuable tool for studying their function. However, one limitation is that it may not be suitable for use in certain experimental systems due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves the reaction of 3,3-dimethyl-1-butyne with hydrazine monohydrate in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through a series of chromatography steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been found to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. It has also been used as a fluorescent probe to study protein-protein interactions and has been found to exhibit anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
189348-94-5 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
4-(3,3-dimethylbut-1-ynyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12N2/c1-9(2,3)5-4-8-6-10-11-7-8/h6-7H,1-3H3,(H,10,11) |
InChI-Schlüssel |
XYCFHKFUUURKKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC1=CNN=C1 |
Kanonische SMILES |
CC(C)(C)C#CC1=CNN=C1 |
Synonyme |
1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)





![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)



![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)
![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)
